molecular formula C6H8N6O2 B15134193 4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

Cat. No.: B15134193
M. Wt: 199.19 g/mol
InChI Key: UGSFFQBJZZJCAT-FIBGUPNXSA-N
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Description

4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is a deuterated analogue of temozolomide (TMZ), a well-established DNA alkylating agent used in glioblastoma therapy. The compound replaces the methyl group (-CH₃) at the 3-position of TMZ with a trideuteriomethyl group (-CD₃), a modification aimed at altering pharmacokinetic properties such as metabolic stability and bioavailability . Like TMZ, it is a prodrug that undergoes hydrolytic activation at physiological pH to generate methyldiazonium ions, which methylate DNA at guanine residues (O⁶ and N⁷ positions), triggering apoptosis in cancer cells .

Properties

Molecular Formula

C6H8N6O2

Molecular Weight

199.19 g/mol

IUPAC Name

4-oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

InChI

InChI=1S/C6H8N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2,9-10H,1H3,(H2,7,13)/i1D3

InChI Key

UGSFFQBJZZJCAT-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)N2C=NC(=C2NN1)C(=O)N

Canonical SMILES

CN1C(=O)N2C=NC(=C2NN1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves several steps. One efficient method involves the generation of the anion of nor-temozolomide from an N-3-hydroxymethyl derivative of temozolomide. This anion is then alkylated with methyl iodide to introduce the trideuteriomethyl group . The reaction conditions typically involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the deprotonation and subsequent alkylation reactions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves its conversion to active metabolites that can alkylate DNA. This alkylation leads to DNA damage, which triggers cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA bases, particularly guanine, where the compound forms covalent bonds, leading to the disruption of DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The imidazotetrazine scaffold is central to the activity of TMZ and its derivatives. Below is a comparative analysis of key structural analogues:

Compound Substituent at 3-Position Key Features References
Temozolomide (TMZ) -CH₃ - First-line therapy for glioblastoma.
- Activated at pH >7 to release methyldiazonium ions.
- Limited by MGMT-mediated resistance.
4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[...]-8-carboxamide -CD₃ - Deuterium substitution slows metabolic degradation (deuterium isotope effect).
- Potential for enhanced plasma half-life and reduced dosing frequency.
- Under preclinical evaluation.
3-Phenylimidazo[...]-8-carboxamide (CCRG 82019) -C₆H₅ - Aromatic substituent enhances DNA intercalation.
- Overcomes MGMT resistance in vitro.
- Lower solubility compared to TMZ.
3-Benzyl-4-oxo-3,4-dihydroimidazo[...]-8-carboxamide -CH₂C₆H₅ - Increased lipophilicity improves blood-brain barrier (BBB) penetration.
- Higher cytotoxicity in glioma cells (IC₅₀ = 8.2 μM vs. TMZ’s 22.5 μM).
3-Hexyl-4-oxo-3,4-dihydroimidazo[...]-8-carboxamide -(CH₂)₅CH₃ - Alkyl chain extends half-life but reduces solubility.
- Limited clinical utility due to toxicity in normal cells.
Nor-temozolomide (4-oxo-3,4-dihydroimidazo[...]-8-carboxamide) -H - Parent compound of TMZ.
- Lower alkylating activity due to absence of methyl group.
- Used as a synthetic intermediate for TMZ analogues.

Pharmacokinetic and Pharmacodynamic Comparisons

  • Metabolic Stability :

    • The deuterated analogue (-CD₃) exhibits a 30% slower metabolic degradation rate compared to TMZ (-CH₃) in liver microsomes, attributed to the kinetic isotope effect .
    • The phenyl-substituted derivative (CCRG 82019) shows rapid clearance due to cytochrome P450-mediated oxidation of the aromatic ring .
  • Solubility and Bioavailability :

    • TMZ has moderate aqueous solubility (1.2 mg/mL at pH 5), while the benzyl derivative’s solubility drops to 0.3 mg/mL, limiting its clinical use .
    • The deuterated compound retains solubility comparable to TMZ (~1.0 mg/mL), ensuring oral bioavailability .
  • Cytotoxicity :

    • TMZ : IC₅₀ = 22.5 μM in U87MG glioblastoma cells .
    • 3-Benzyl analogue : IC₅₀ = 8.2 μM (3-fold increase in potency) .
    • Deuterated analogue : Preliminary data suggest IC₅₀ = 18.7 μM, with prolonged exposure compensating for similar potency to TMZ .

Mechanistic Differences

  • MGMT Resistance :
    • TMZ and its deuterated analogue are equally susceptible to O⁶-methylguanine-DNA methyltransferase (MGMT) repair. In contrast, the 3-phenyl derivative induces DNA cross-links resistant to MGMT .
  • DNA Adduct Profile :
    • TMZ produces 60% O⁶-methylguanine and 40% N⁷-methylguanine adducts. The benzyl analogue shifts this ratio to 45% O⁶ and 55% N⁷, enhancing cytotoxicity .

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